2-((3',5'-Dimethyl-4'-hydroxyphenyl)azo)benzoic acid is an azo compound characterized by the presence of an azo group (-N=N-) linking two aromatic rings, specifically a benzoic acid moiety and a substituted phenolic group. This compound is notable for its potential applications in various fields, including dye chemistry and medicinal chemistry due to its unique structural properties.
This compound can be synthesized through various chemical reactions involving diazonium salts and phenolic compounds. The synthesis often involves the coupling of a diazonium salt derived from 3,5-dimethyl-4-aminophenol with benzoic acid derivatives.
2-((3',5'-Dimethyl-4'-hydroxyphenyl)azo)benzoic acid is classified as an azo dye and belongs to the broader category of organic compounds known as azo compounds. These compounds are characterized by their vivid colors and are widely used in textiles, food, and pharmaceuticals.
The synthesis of 2-((3',5'-Dimethyl-4'-hydroxyphenyl)azo)benzoic acid typically involves the following steps:
The synthesis requires careful control of temperature and pH to ensure high yields and purity. Spectroscopic techniques such as ultraviolet-visible spectroscopy and nuclear magnetic resonance spectroscopy are commonly employed to confirm the structure of the synthesized compound.
The molecular structure of 2-((3',5'-Dimethyl-4'-hydroxyphenyl)azo)benzoic acid features:
The molecular formula is , with a molecular weight of approximately 244.25 g/mol. The structural representation can be expressed using SMILES notation as Oc1ccc(cc1)\N=N\c2ccccc2C(O)=O
.
2-((3',5'-Dimethyl-4'-hydroxyphenyl)azo)benzoic acid can participate in various chemical reactions:
The reactivity of the azo compound is influenced by the electron-donating nature of the hydroxyl and methyl groups, making it a versatile building block in organic synthesis.
The mechanism of action for 2-((3',5'-Dimethyl-4'-hydroxyphenyl)azo)benzoic acid primarily involves its interactions within biological systems or its role as a dye:
Further research is needed to elucidate specific pathways and mechanisms involved in its biological activity.
CAS No.: 4208-67-7
CAS No.: 571-72-2
CAS No.:
CAS No.: 1482467-37-7
CAS No.: 85252-29-5